
2-Aminobenzimidazole
Overview
Description
2-aminobenzimidazole is a member of the class of benzimidazoles that is benzimidazole in which the hydrogen at position 2 is replaced by an amino group. It has a role as a marine xenobiotic metabolite.
Plates (in water); white powder. (NTP, 1992)
Scientific Research Applications
Anticancer Activity
2-Aminobenzimidazole derivatives have been studied for their potential anticancer properties. A notable example is the compound Jzu 17, which exhibits anti-angiogenic effects by inhibiting vascular endothelial growth factor (VEGF)-A stimulated endothelial cells. This compound shows promise as an angiogenesis inhibitor, which is crucial for tumor growth and metastasis .
Table 1: Summary of Anticancer Studies on this compound Derivatives
Compound | Mechanism of Action | Target | Reference |
---|---|---|---|
Jzu 17 | Anti-angiogenic | VEGF-A | |
TRPC4/5 Inhibitors | Calcium channel modulation | TRPC channels |
Antidiabetic Properties
Research indicates that benzimidazole derivatives, including this compound, can exhibit antidiabetic effects. These compounds may enhance insulin sensitivity or inhibit gluconeogenesis, providing a therapeutic avenue for managing diabetes .
Neurological Applications
This compound derivatives have been identified as modulators of small-conductance calcium-activated potassium (SK) channels, which are implicated in various neurological disorders. Their ability to influence these channels suggests potential therapeutic applications in treating conditions such as epilepsy and anxiety disorders .
Membrane Technology
The incorporation of this compound into membrane materials has been explored for various applications, including water purification and drug delivery systems. These membranes can facilitate selective ion transport and enhance the efficiency of separation processes .
Table 2: Applications of Membranes Incorporating this compound
Application | Description |
---|---|
Water Purification | Reverse osmosis membranes |
Drug Delivery Systems | Controlled release of therapeutic agents |
Catalytic Membrane Reactors | Enhanced reaction rates in catalytic processes |
Photodegradation Studies
Recent studies have identified this compound as a transformation product in the photodegradation of toxic industrial isocyanates. This highlights its potential role in environmental remediation processes where it could aid in the breakdown of hazardous substances .
Case Study 1: Anti-Angiogenic Mechanisms
A study characterized the mechanisms by which Jzu 17 suppresses angiogenesis in endothelial cells through in vitro assays, demonstrating its potential as a lead compound for developing new anti-cancer therapies .
Case Study 2: Membrane Technology Innovations
Research on membrane technology utilizing this compound has shown promising results in improving the efficiency of water treatment systems, particularly in desalination processes where high-quality water is required for industrial applications .
Chemical Reactions Analysis
Chemical Reactions of 2-Aminobenzimidazole
The chemical reactivity of this compound can be categorized into several types of reactions, including substitution reactions, electrophilic reactions, and condensation reactions. Below is a detailed analysis of these reactions.
2.1. Substitution Reactions
Substitution reactions are pivotal in modifying the structure of this compound to yield various derivatives.
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Alkylation and Arylation : this compound can undergo N-alkylation using alkyl halides or N-arylation using aryl boronic acids in the presence of copper catalysts. For instance, a study demonstrated the selective N-arylation of protected and unprotected derivatives using Cu(II) catalysts, yielding high reaction rates and product yields .
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Acylation : The acylation of this compound can be achieved through reaction with acid chlorides or anhydrides, leading to the formation of amides which can further participate in various chemical transformations.
2.2. Electrophilic Reactions
Electrophilic aromatic substitution is another significant pathway for functionalizing this compound.
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Reactions with Isothiocyanates and Isocyanates : The compound reacts with isothiocyanates to form thiourea derivatives, while reaction with isocyanates leads to carbamate formation .
2.3. Condensation Reactions
Condensation reactions involving this compound typically lead to more complex structures.
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Multicomponent Reactions : A notable example involves the three-component condensation of this compound with arylglyoxals and cyclohexanedione, resulting in a variety of imidazo[1,2-a]benzimidazoles and quinazolinones .
2.4. Reactions with Carbonyl Compounds
The nucleophilic nature of the amino group allows for condensation with carbonyl compounds, forming imines or enamines depending on the reaction conditions.
2.5. Miscellaneous Reactions
Other notable reactions include:
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Methylation : The methylation of nitrogen atoms in this compound can yield N-methylated derivatives, which have been characterized via NMR spectroscopy .
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Reactions with Dithiocarbamates : The interaction with carbon disulfide in a basic medium allows for the formation of dithiocarbamate derivatives .
Q & A
Basic Research Questions
Q. What are the recommended safety protocols for handling 2-Aminobenzimidazole in laboratory settings?
- Methodological Answer : Handling this compound requires strict adherence to safety protocols. Use local exhaust ventilation to prevent inhalation exposure, and wear PPE (gloves, lab coats, safety goggles) to avoid skin/eye contact . In case of spills, collect material using non-sparking tools to avoid dust generation, and dispose of waste in accordance with environmental regulations . For storage, keep containers sealed in cool, dry areas away from strong oxidizing agents (e.g., peroxides) to prevent hazardous reactions .
Q. What is the molecular structure of this compound, and how does it influence reactivity?
- Methodological Answer : this compound (C₇H₇N₃, MW 133.15 g/mol) features a benzimidazole core with an amino group at position 2, enabling hydrogen bonding and π-π stacking interactions . Computational studies (e.g., DFT) and X-ray crystallography are used to analyze its tautomeric forms and electronic properties, which are critical for designing derivatives with enhanced bioactivity .
Q. What synthetic routes are most effective for producing this compound?
- Methodological Answer : Common methods include:
- Cyclization of o-phenylenediamines with cyanogen bromide or thiourea derivatives under acidic conditions (yields >70%) .
- Catalytic approaches using Zn(II) or Cu(II) nanoparticles to optimize reaction efficiency and reduce byproducts .
Key considerations include solvent choice (e.g., ethanol/water mixtures) and purification via recrystallization or column chromatography .
Advanced Research Questions
Q. How can this compound derivatives be engineered to target RNA internal loops?
- Methodological Answer : Combinatorial libraries of this compound (2AB) derivatives are synthesized with diversity elements (e.g., alkyl chains, aromatic substituents) to enhance RNA binding . Screening against RNA loop libraries using fluorescence anisotropy or surface plasmon resonance (SPR) identifies specificity for motifs like GNRA tetraloops. For example, 2AB derivatives with pyridyl groups showed 10-fold higher affinity for HIV-1 TAR RNA .
Q. What methodologies are used to evaluate this compound’s biofilm inhibition activity?
- Methodological Answer : Biofilm inhibition is quantified via:
- Microtiter plate assays : Measure biomass reduction using crystal violet staining (OD₅₉₀) at 50 µM compound concentration .
- Confocal microscopy : Visualize biofilm architecture disruption in Pseudomonas aeruginosa or Staphylococcus aureus .
this compound analogs exhibit IC₅₀ values ranging from 6.38 ± 0.82 µM to 28.76 ± 0.79 µM, depending on substituent hydrophobicity .
Q. How do researchers resolve contradictions in reported biological activities of this compound derivatives?
- Methodological Answer : Discrepancies arise from variations in assay conditions (e.g., pH, temperature) or structural modifications. To address this:
- Standardize protocols : Use triplicate experiments with positive controls (e.g., 2AB as a reference) .
- Structure-activity relationship (SAR) studies : Correlate substituent effects (e.g., electron-withdrawing groups) with bioactivity trends .
For example, methylation at position 1 reduces antifungal activity but enhances RNA binding .
Q. What analytical techniques are used to study this compound’s environmental degradation?
- Methodological Answer : Biodegradation pathways are analyzed via:
Properties
IUPAC Name |
1H-benzimidazol-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3/c8-7-9-5-3-1-2-4-6(5)10-7/h1-4H,(H3,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWYUFVNJZUSCSM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3 | |
Record name | 2-AMINOBENZIMIDAZOLE | |
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Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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DSSTOX Substance ID |
DTXSID1024465 | |
Record name | 2-Aminobenzimidazole | |
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Molecular Weight |
133.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Plates (in water); white powder. (NTP, 1992) | |
Record name | 2-AMINOBENZIMIDAZOLE | |
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Solubility |
>20 [ug/mL] (The mean of the results at pH 7.4), less than 1 mg/mL at 68 °F (NTP, 1992) | |
Record name | SID49674502 | |
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Description | Aqueous solubility in buffer at pH 7.4 | |
Record name | 2-AMINOBENZIMIDAZOLE | |
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CAS No. |
934-32-7 | |
Record name | 2-AMINOBENZIMIDAZOLE | |
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Record name | 2-Aminobenzimidazole | |
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Record name | 2-Aminobenzimidazole | |
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Record name | 2-AMINOBENZIMIDAZOLE | |
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Record name | 2-AMINOBENZIMIDAZOLE | |
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Record name | 1H-Benzimidazol-2-amine | |
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Record name | 2-Aminobenzimidazole | |
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Record name | Benzimidazol-2-ylamine | |
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Record name | 2-AMINOBENZIMIDAZOLE | |
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Melting Point |
435 °F (NTP, 1992) | |
Record name | 2-AMINOBENZIMIDAZOLE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/19755 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Retrosynthesis Analysis
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